

# molecular weight and formula of Exemestane-13C,d3

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## Compound of Interest

Compound Name: Exemestane-13C,d3

Cat. No.: B15561094

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## An In-depth Technical Guide to Exemestane-13C,d3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stable isotope-labeled compound **Exemestane-13C,d3**, a derivative of the aromatase inhibitor Exemestane. This document details its core molecular properties, analytical methodologies for its quantification, and its fundamental mechanism of action.

## Core Molecular Data

**Exemestane-13C,d3** is a labeled form of Exemestane, an irreversible steroid aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer. The incorporation of stable isotopes (one Carbon-13 and three Deuterium atoms) makes it an ideal internal standard for pharmacokinetic studies and other quantitative analyses using mass spectrometry.

Table 1: Molecular Properties of **Exemestane-13C,d3**

Property	Value	Source
Molecular Formula	$C_{20}H_{21}^{13}C_3D_3O_2$	Inferred from name & base molecule
Molecular Weight	300.41 g/mol	<a href="#">[1]</a>
Base Compound (Exemestane) M.Wt.	296.41 g/mol	<a href="#">[2]</a>
Appearance	White to off-white powder	<a href="#">[2]</a>

## Experimental Protocols: Quantification in Biological Matrices

**Exemestane-13C,d3** is primarily used as an internal standard for the accurate quantification of Exemestane in biological samples, such as plasma, by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

### 2.1 Methodology: LC-MS/MS Analysis

A validated method for the determination of Exemestane and its labeled internal standard, **Exemestane-13C,d3**, in mouse plasma has been established.[\[3\]](#)

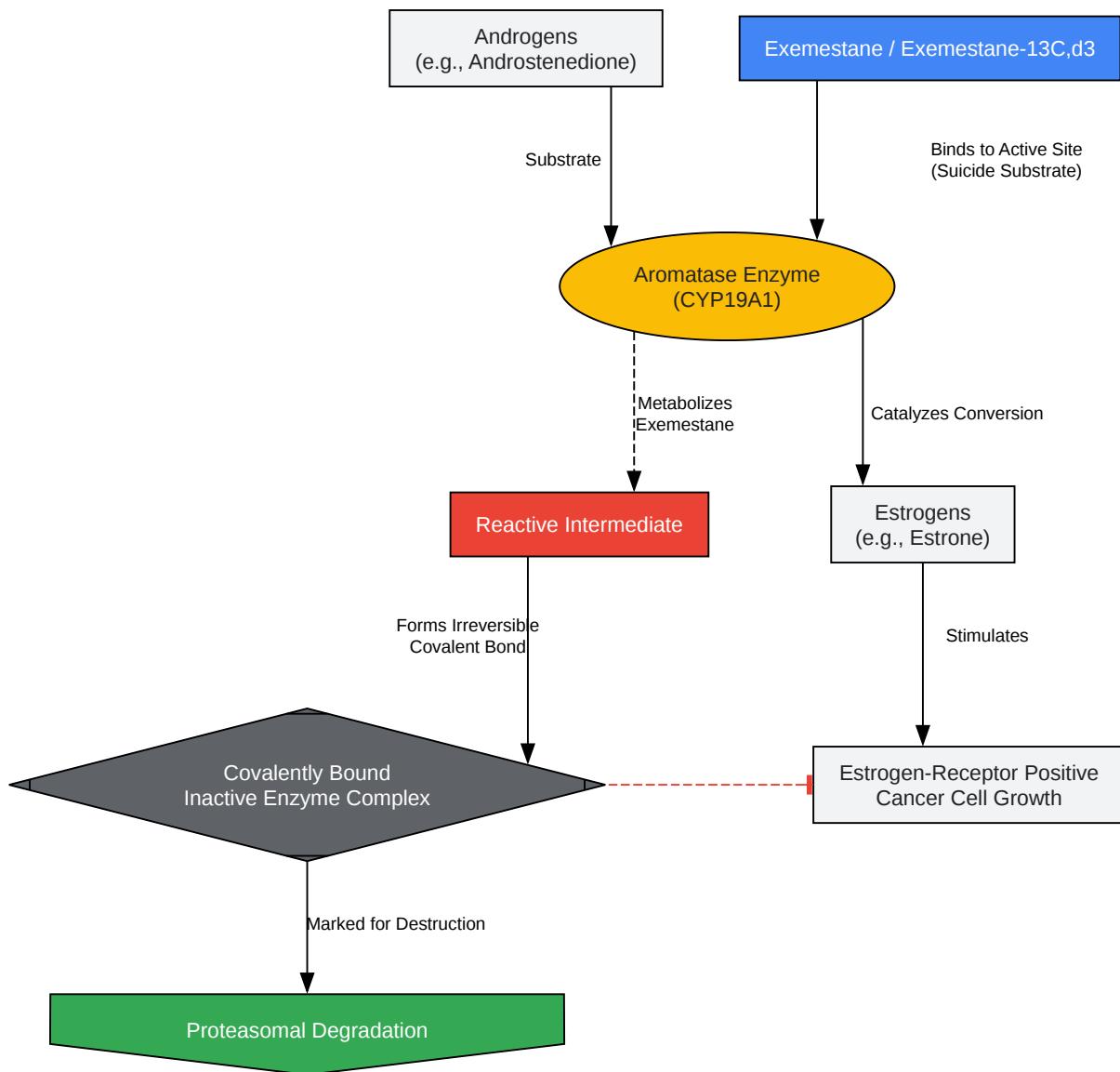
- Instrumentation:
  - High-Performance Liquid Chromatography (HPLC) system. An Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7  $\mu$ m) is recommended for good separation and symmetrical peak shapes.[\[3\]](#)
  - Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Chromatographic Conditions:
  - Mobile Phase Additive: 0.1% acetic acid in the aqueous phase is preferred as it provides an increased signal response for Exemestane.[\[3\]](#)
  - Flow Rate: 0.3 mL/min.[\[3\]](#)

- Retention Time: Under these conditions, the average retention time is approximately 2.81 minutes for [13C, D3]-exemestane and 2.82 minutes for unlabeled Exemestane.[3][4]
- Mass Spectrometric Conditions:
  - Ionization Mode: Positive ESI.[3]
  - Detection Mode: Selected Reaction Monitoring (SRM).
  - SRM Transitions:
    - Exemestane: m/z 297.0 → 121.0 (quantifier) and 297.0 → 149.0 (qualifier).[3]
    - [13C, D3]-Exemestane: m/z 300.1 → 121.0 (quantifier) and 300.1 → 258.9 (qualifier).[3]
  - Gas Settings: Sheath gas: 25 arbitrary units (Arb), Auxiliary gas: 5 Arb, Sweep gas: 1 Arb. [3]

## Mechanism of Action and Signaling Pathway

Exemestane is a steroidal aromatase inactivator. Its mechanism is often termed "suicide inhibition" because it irreversibly binds to and inactivates the aromatase enzyme.[5] Aromatase is a critical enzyme in the biosynthesis of estrogen, responsible for converting androgens into estrogens.[3][5] By permanently degrading the enzyme, Exemestane effectively suppresses estrogen production, which is crucial for slowing the growth of hormone-receptor-positive cancers.[3]

The workflow below illustrates this mechanism of action.

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Caption: Mechanism of irreversible aromatase inhibition by Exemestane.

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